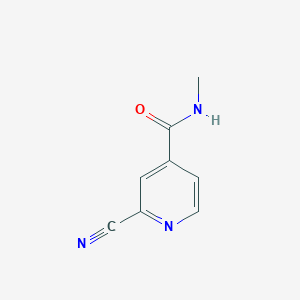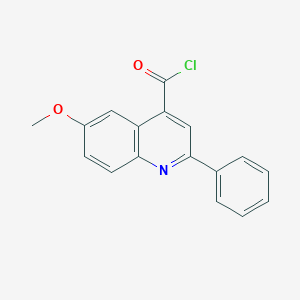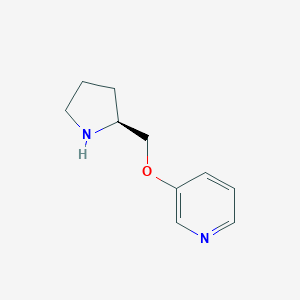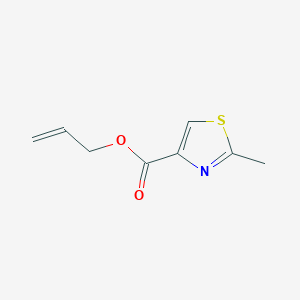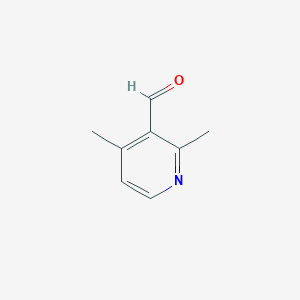
2,4-二甲基烟酰醛
描述
2,4-Dimethylnicotinaldehyde is a compound of interest in various chemical and pharmacological studies due to its potential as a precursor for the synthesis of more complex molecules. While specific studies directly addressing 2,4-Dimethylnicotinaldehyde are limited, insights can be gathered from research on similar compounds and general chemical principles.
Synthesis Analysis
Synthesis of related compounds involves condensation reactions, where formaldehyde and other aldehydes react under optimal conditions to form the desired product. For instance, 2,2-dimethylolheptaldehyde is prepared from formaldehyde and n-heptaldehyde through a condensation reaction, indicating a potential pathway for synthesizing similar compounds (Guo Wen-long, 2007).
Molecular Structure Analysis
Molecular structures of similar compounds, like 2,6-dimethyl-3,5-dicarbomethoxy-4-phenyl-1,4-dihydropyridine derivatives, have been determined using X-ray diffraction methods, revealing details about their conformation and the influence of substituents on their structure (R. Fossheim et al., 1982). Such analyses are essential for understanding the chemical behavior of 2,4-Dimethylnicotinaldehyde.
Chemical Reactions and Properties
The chemical reactions and properties of 2,4-Dimethylnicotinaldehyde can be inferred from studies on similar compounds, which undergo various reactions based on their functional groups. For example, compounds like 2,4-Dimethylbenzoylhydrazones show antioxidant activity, indicating reactive functional groups that may participate in similar reactions (M. Taha et al., 2013).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are crucial for the practical handling of chemicals. While specific data on 2,4-Dimethylnicotinaldehyde is not readily available, similar compounds' properties can provide insights. The synthesis and solid-state structures of related compounds, like dimethyl 2,2'-bithiophenedicarboxylates, reveal information about their crystalline structure and stability (M. Pomerantz et al., 2002).
Chemical Properties Analysis
The reactivity of similar compounds, such as [2,6-Bis((dimethylamino)methyl)phenyl]gold(I), toward alkyl halides, provides insight into their chemical properties and potential reactions. These studies highlight the complex nature of chemical interactions and the potential for various chemical transformations (G. Koten et al., 2000).
科学研究应用
离子迁移谱
2,4-二甲基烟酰醛及其衍生物已在离子迁移谱的背景下进行了研究。该研究重点关注化合物(包括 2,4-二甲基吡啶)在环境压力下不同温度范围内的正离子迁移谱。该研究强调了使用化学标准来比较迁移谱以提高全球精度的重要性,表明像 2,4-二甲基吡啶这样的化合物可能在标准化离子迁移谱应用中的降低迁移率方面很有价值(Eiceman、Nazarov 和 Stone,2003)。
农业应用
2,4-二甲基烟酰醛及其相关化合物广泛用于农业,特别是在草坪中用于选择性阔叶杂草控制。研究表明,像 2,4-D 这样的化合物可以从处理过的草皮中脱落,尤其是在存在冠层水分的情况下。这些研究强调了了解这些化合物与农业应用中使用的各种表面活性剂之间的相互作用以提高功效和最大程度地减少人类接触这些化学物质的重要性(Maxwell、Gannon 和 Cooper,2018)。
抗癌活性和分子对接
2,4-二甲基烟酰醛的衍生物因其潜在的抗癌活性而受到探索。一项研究展示了使用研磨化学方法绿色合成新型 1,4-二氢吡啶-3,5-二碳酰肼。这些化合物针对 HepG2 细胞系进行了评估,并显示出有希望的结果。此外,使用 Autodock Vina 进行的分子对接说明了它们在 DYRK1A 活性位点内的结合模式,表明了潜在的治疗应用(Gomha 等人,2020)。
安全和危害
未来方向
While specific future directions for 2,4-Dimethylnicotinaldehyde are not mentioned, general trends in the field of chemical research suggest a focus on sustainable development and the use of catalytic chemistry for economic development . Additionally, advancements in drug delivery systems indicate potential future directions in the broader field of chemical research .
属性
IUPAC Name |
2,4-dimethylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-3-4-9-7(2)8(6)5-10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDOBBKBXSEULR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439873 | |
| Record name | 2,4-DIMETHYLNICOTINALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylnicotinaldehyde | |
CAS RN |
168072-32-0 | |
| Record name | 2,4-DIMETHYLNICOTINALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

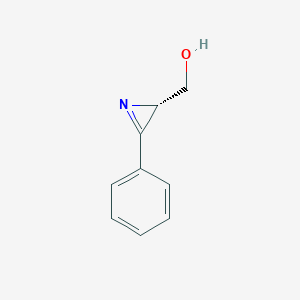


![1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B66168.png)
